molecular formula C6H12Cl2N4O B2937975 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride CAS No. 2219379-41-4

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride

Cat. No. B2937975
M. Wt: 227.09
InChI Key: UXLSERPTMCMOOI-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 2219379-41-4 . It has a molecular weight of 227.09 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular formula is C6H12Cl2N4O and it has an average mass of 227.092 Da .

Scientific Research Applications

Medicinal Chemistry Applications

  • Neurokinin-1 Receptor Antagonist : A water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration, demonstrates high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Corrosion Inhibition

  • Mild Steel Protection : A 1,2,3-triazole derivative exhibits a high corrosion inhibition efficiency for mild steel in acidic medium, demonstrating the potential for use in industrial applications to protect metal surfaces from corrosion (Hrimla et al., 2021).

Antimicrobial Activity

  • New Antimicrobial Agents : Synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents shows that some compounds possess good or moderate antimicrobial activity, highlighting their potential in developing new antimicrobial drugs (Sahin et al., 2012).

Material Science

  • Intermolecular Interactions Analysis : A study on 1,2,4-triazole derivatives explores the lp⋯π intermolecular interactions, providing insights into the molecular structure and properties relevant for material science applications (Shukla et al., 2014).

Synthetic Chemistry

  • Efficient Synthesis Method : Research on an efficient synthetic route for 2,3-dihydroquinazolin-4(1H)-ones using 2-morpholinoethanesulfonic acid as a novel organocatalyst demonstrates the potential for rapid synthesis of complex molecules, which could have applications in pharmaceuticals and organic chemistry (Labade et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study and application of “2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride” and similar compounds could involve further exploration of their anticancer properties . Additionally, the development of more effective synthesis methods could also be a focus .

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSERPTMCMOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride

CAS RN

2219379-41-4
Record name 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride
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